3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Description
The compound 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one belongs to the thiadiazolo-triazinone class, characterized by a fused bicyclic core with sulfur and nitrogen heteroatoms. Its structure includes a 4-methylphenyl group at position 3 and a phenoxymethyl substituent at position 7 (Fig. 1). These substituents are critical for modulating biological activity and physicochemical properties.
Synthesis: The compound is synthesized via condensation of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with phenoxy acetic acids under acidic or microwave-assisted conditions, as reported for structurally similar derivatives . The phenoxymethyl group is introduced through nucleophilic substitution or cyclization reactions, with yields optimized using catalytic agents like phosphorus oxychloride .
Properties
Molecular Formula |
C18H14N4O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-7-(phenoxymethyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C18H14N4O2S/c1-12-7-9-13(10-8-12)16-17(23)22-18(20-19-16)25-15(21-22)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
ZGYDSLLACWRBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with phenoxyacetic acid to form an intermediate, which is then cyclized with thiocarbonyl diimidazole to yield the desired thiadiazolo-triazine compound. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl or phenoxymethyl derivatives.
Scientific Research Applications
3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of advanced materials such as polymers and coatings due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In anticancer research, it may inhibit kinases or other proteins involved in cell cycle regulation, leading to apoptosis or cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Bioactivity
Aryloxymethyl vs. Aryl Groups
- 7-(Phenoxymethyl) Derivatives: Compounds like the target molecule exhibit enhanced solubility due to the ether linkage, which improves membrane permeability compared to bulkier aryl groups (e.g., 3-tert-butyl-7-aryl analogues in ). For instance, 3-tert-butyl-7-(4-cyclohexylphenyl) derivatives (Mol. Wt. 442.59) showed MIC values of 6.25–25 µg/mL against Mycobacterium tuberculosis , but their higher lipophilicity may limit bioavailability .
- 7-Aryl Derivatives :
Substitution with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) enhances antibacterial activity (MIC: 3.12 µg/mL) but reduces solubility.
Phenoxymethyl vs. Pyridinyl/Heterocyclic Groups
- 7-(Pyridin-3-yl) Analogues (e.g., ID D727-0563, Mol. Wt. 364.38) demonstrate moderate anti-cancer activity but require co-administration with adjuvants due to rapid metabolism . The target compound’s phenoxymethyl group may confer metabolic stability through steric hindrance.
Crystallographic and Stability Insights
- Crystal Packing :
The 3-(4-methylphenyl) group in the target compound likely induces planar stacking interactions similar to 3-benzyl-7-(2,4-dichlorophenyl) derivatives, which form hydrogen-bonded dimers (C–H···O interactions) and S···N contacts (2.8 Å) to stabilize the lattice . - Disorder Effects: Unlike the disordered benzene ring in , the phenoxymethyl group’s flexibility may reduce crystallinity but improve formulation versatility.
Comparative Pharmacological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
